molecular formula C18H16F3N3O2S B2401989 5-(3,4-Dimethoxy-benzyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 883019-83-8

5-(3,4-Dimethoxy-benzyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B2401989
CAS RN: 883019-83-8
M. Wt: 395.4
InChI Key: MTDFFUNCIAWNOM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxy-benzyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antifungal Activity : A study by Moorthy et al. (2017) describes the synthesis of Schiff bases derived from a similar triazole scaffold, highlighting its promising antifungal activity against Candida albicans. This study emphasizes the significance of specific substitutions like chloride and hydroxy phenyl for enhanced activity (Moorthy et al., 2017).
  • Crystal Structure Analysis : Research by Xu et al. (2006) focuses on the crystal structure of a closely related compound, providing insights into its molecular arrangement and interactions, crucial for understanding its chemical behavior (Xu et al., 2006).

Biological and Pharmacological Potential

  • Antioxidant and Antimicrobial Properties : A paper by Baytas et al. (2012) details the synthesis of triazole derivatives and their evaluation for antioxidant and antimicrobial effects. This study demonstrates the potential of triazole compounds in combating oxidative stress and microbial infections (Baytas et al., 2012).
  • Potential in Corrosion Inhibition : Yadav et al. (2013) investigated benzimidazole derivatives, similar in structure to the compound , for their effectiveness in inhibiting corrosion in steel, indicating the possible application of triazole derivatives in material science (Yadav et al., 2013).

Electrochemical Studies

  • Electrooxidation Analysis : Dilgin et al. (2007) conducted an electrochemical study of a thiotriazole compound, providing valuable insights into its electrooxidation behavior, which can be critical for applications in electrochemistry (Dilgin et al., 2007).

Synthesis Techniques and Methods

  • Green Synthesis Approaches : Research by Rajurkar and Shirsath (2017) on the green synthesis of triazole-3-thiol derivatives demonstrates the importance of environmentally friendly methods in the synthesis of such compounds, which is essential for sustainable chemical practices (Rajurkar & Shirsath, 2017).

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-25-14-7-6-11(8-15(14)26-2)9-16-22-23-17(27)24(16)13-5-3-4-12(10-13)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDFFUNCIAWNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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